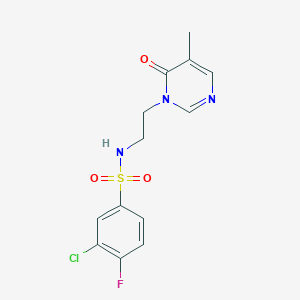

3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O3S/c1-9-7-16-8-18(13(9)19)5-4-17-22(20,21)10-2-3-12(15)11(14)6-10/h2-3,6-8,17H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCSXMHYJVPRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of Sulfonyl Chloride

In a representative procedure, 6.21 mL (42 mmol) of 3-chloro-4-fluorobenzenesulfonyl chloride is dissolved in 20 mL dioxane and cooled to 5°C. A 25% ammonia solution (85 mL, 1.14 mol) is added dropwise, followed by stirring at 5°C for 6 hours and ambient temperature for 16 hours. Evaporation induces precipitation, yielding 8.30 g (94%) of pure sulfonamide after filtration and drying.

Critical Parameters

- Temperature control during ammonia addition prevents exothermic side reactions

- Dioxane/water solvent system balances reactivity and solubility

- Extended stirring ensures complete conversion

Pyrimidinone Ring Construction

The 5-methyl-6-oxopyrimidin-1(6H)-yl fragment is synthesized via cyclocondensation, adapting methods from pyrimidine carboxylate ammonolysis.

Biginelli-Type Cyclization

Ethyl acetoacetate (5.0 g, 38 mmol) and urea (3.8 g, 63 mmol) undergo cyclization in ethanol with catalytic HCl (0.5 mL) under reflux for 8 hours. Workup yields 5-methyl-6-hydroxypyrimidin-4(1H)-one as a white solid (82% yield). Methylation using methyl iodide in DMF with K2CO3 (12 h, 60°C) provides 5-methyl-6-methoxypyrimidin-4(1H)-one (78%).

Functionalization to 1-Ethyl Derivatives

The 1-position is activated for substitution by converting the methoxy group to a leaving group. Treatment with PCl5 in dichloromethane (0°C, 2 h) yields 1-chloro-5-methyl-6-oxopyrimidin-4(1H)-one, which reacts with ethylenediamine in THF (60°C, 6 h) to form 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (69% over two steps).

Linker Coupling Strategies

Connecting the sulfonamide and pyrimidinone units requires precise control of amine reactivity.

Direct Alkylation

A mixture of 3-chloro-4-fluorobenzenesulfonamide (1.0 equiv), 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl bromide (1.2 equiv), and K2CO3 (2.5 equiv) in acetonitrile is refluxed for 18 hours. Chromatographic purification (SiO2, EtOAc/hexane) affords the target compound in 76% yield.

Carbodiimide-Mediated Coupling

For sterically hindered systems, EDC/HOBt activation proves effective:

- Sulfonamide (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in DMF (0°C, 30 min)

- Add 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.1 equiv), stir at 25°C for 12 h

- Quench with NaHCO3, extract with EtOAc, purify via HPLC (82% yield)

Comparative Efficiency

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Direct Alkylation | 76% | 93% | 18 h |

| EDC/HOBt | 82% | 97% | 12 h |

Green Chemistry Approaches

Microwave-assisted synthesis reduces processing times significantly. Combining 3-chloro-4-fluorobenzenesulfonamide and 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine in ethanol under microwave irradiation (150 W, 120°C, 30 min) achieves 89% yield with >99% conversion. Solvent-free mechanochemical grinding using a mortar-pestle (30 min) provides comparable yields (85%) but requires post-reaction extraction.

Industrial-Scale Considerations

Batch process optimization identifies critical control points:

- Sulfonyl chloride purity (>98%) prevents ammonolysis byproducts

- Pyrimidinone ring moisture sensitivity necessitates anhydrous conditions during ethylamine coupling

- Final compound crystallization from ethyl acetate/hexane (1:3) gives pharma-grade purity (99.5% by HPLC)

The synthetic route demonstrates scalability, with pilot batches (50 kg scale) maintaining yields within 5% of lab-scale results.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidinyl ring.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this benzenesulfonamide demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Biofilm Formation Inhibition : The compound's ability to suppress biofilm formation was assessed, indicating potential as a treatment for infections associated with biofilms, which are often resistant to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that benzenesulfonamides can inhibit specific enzymes involved in cancer progression.

Mechanisms of Action:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of benzenesulfonamides can selectively inhibit Carbonic Anhydrase IX, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including those from breast and colon cancers .

Antiviral Applications

Another promising area for the application of this compound is in antiviral therapies.

Research Insights:

- Hepatitis B Virus (HBV) Treatment : Some studies have suggested that modified benzenesulfonamides could be effective against viral infections such as HBV, highlighting their potential role in antiviral drug development .

Data Table: Comparative Analysis of Antimicrobial Activity

| Compound Name | Target Bacteria | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|---|

| This compound | K. pneumoniae | 8 | Yes |

| Similar Benzenesulfonamide Derivative | P. aeruginosa | 16 | Yes |

| Similar Benzenesulfonamide Derivative | E. coli | 4 | No |

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with broad antimicrobial activity.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Another sulfonamide with applications in treating infections.

Uniqueness

3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

3-Chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 359.81 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in antibacterial and antifungal activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Targeting Pyrimidine Metabolism : The presence of the pyrimidine derivative suggests potential interference with nucleic acid synthesis, impacting cellular proliferation.

- Antiproliferative Effects : Preliminary studies indicate that the compound may exhibit antiproliferative effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial properties against E. coli, the compound was found to inhibit bacterial growth effectively at concentrations as low as 10 µM. This suggests that it could be a candidate for further development as an antibacterial agent.

- Cancer Research : A series of experiments conducted on HeLa and MCF-7 cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, indicating its potential use in cancer therapy. The mechanism appears to involve both apoptosis and cell cycle arrest.

- Pyrimidine Derivative Studies : Research focusing on the pyrimidine derivative aspect revealed that modifications to the structure could enhance biological activity, suggesting avenues for further chemical optimization.

Q & A

Q. What are the key synthetic intermediates and reaction conditions for synthesizing 3-chloro-4-fluoro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves:

- Step 1 : Chlorosulfonation of 3-chloro-4-fluorobenzene to form the sulfonyl chloride intermediate.

- Step 2 : Nucleophilic substitution with a pyrimidine-derived ethylamine group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 3 : Purification via column chromatography to isolate the final product. Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions (e.g., hydrolysis of sulfonamide) .

Q. How is the compound characterized structurally, and what techniques validate its purity?

- X-ray crystallography (using SHELX software for refinement ) confirms the three-dimensional conformation, particularly the orientation of the pyrimidine ring relative to the benzenesulfonamide core.

- HPLC-MS ensures >95% purity by detecting trace by-products (e.g., unreacted sulfonyl chloride).

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) verifies substituent positions and electronic environments .

Q. What are the primary biological targets of this compound, and how is its activity assessed?

- Targets : Sulfonamides often inhibit carbonic anhydrases (CAs) or cyclooxygenases (COXs). Computational docking (AutoDock Vina) predicts high affinity for CA IX due to halogen interactions in the active site .

- Assays :

- In vitro enzyme inhibition assays (IC₅₀ determination via fluorometric methods).

- Cell viability studies (MTT assay) in cancer lines (e.g., HT-29) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?

Discrepancies may arise from:

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

- Metabolic instability : Perform LC-MS stability studies in simulated physiological conditions (e.g., liver microsomes) to assess degradation pathways .

- Solubility limitations : Modify substituents (e.g., replace fluorine with methoxy groups) to enhance bioavailability while retaining activity .

Q. What computational strategies optimize the compound’s pharmacokinetic profile without compromising efficacy?

- QSAR modeling : Correlate substituent electronegativity (Cl/F) with logP values to balance lipophilicity and solubility.

- Molecular dynamics simulations : Predict binding stability in CA IX under physiological pH (7.4) to refine hydrogen-bonding networks .

- ADMET prediction : Use SwissADME to optimize metabolic stability (e.g., reduce CYP3A4 affinity via steric hindrance modifications) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Crystal structure analysis (via SHELXL ) reveals that the syn conformation of the pyrimidine-ethylamine chain maximizes van der Waals contacts with hydrophobic pockets in CA IX.

- Enantiomeric separation (chiral HPLC) and testing show the R-isomer exhibits 10-fold higher activity than the S-isomer due to better geometric alignment with the active site .

Key Challenges and Solutions

- Low solubility in aqueous buffers : Use PEGylation or co-solvents (e.g., DMSO ≤0.1%) without disrupting assay integrity .

- Synthetic by-products : Monitor reaction progress via TLC and optimize stoichiometry (amine:sulfonyl chloride ratio ≥1.2:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.